Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl-: is an organic compound belonging to the class of aminobenzoic acids and derivatives. It contains an amine group attached to the benzene moiety, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- typically involves the reaction of 2,3-dimethylpyridine with p-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amine group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-(p-Aminobenzamido)pyridine: Another aminobenzoic acid derivative with similar structural properties.
4-(p-Aminobenzamido)pyridine: A positional isomer with the amine group attached at a different position on the pyridine ring.
Uniqueness: Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
36845-12-2 |
---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-amino-N-(5,6-dimethylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-3-8-13(16-10(9)2)17-14(18)11-4-6-12(15)7-5-11/h3-8H,15H2,1-2H3,(H,16,17,18) |
InChI Key |
FYZHOAYTFZAELD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.